BenchChemオンラインストアへようこそ!

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Alzheimer's disease amyloid-beta binding benzothiazole imaging agents

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897617-98-0, MW 399.85, C₁₉H₁₄ClN₃O₃S) is a synthetic benzothiazole derivative featuring a 6-chloro-4-methyl substitution pattern on the benzothiazole core and a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety at the 2-position. The compound is encompassed by the general formulae disclosed in a patent family (US 2015/0225421) that claims benzothiazole derivatives as pharmaceutical compositions for neuropsychological disorders or malignant tumors, with the mechanism of action involving inhibition of phosphoenzymes including Clk1, Clk4, and DYRK family kinases.

Molecular Formula C19H14ClN3O3S
Molecular Weight 399.85
CAS No. 897617-98-0
Cat. No. B2923580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS897617-98-0
Molecular FormulaC19H14ClN3O3S
Molecular Weight399.85
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)Cl
InChIInChI=1S/C19H14ClN3O3S/c1-10-8-12(20)9-14-17(10)21-19(27-14)22-18(26)11-2-4-13(5-3-11)23-15(24)6-7-16(23)25/h2-5,8-9H,6-7H2,1H3,(H,21,22,26)
InChIKeyMJMZXZBUXSSIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897617-98-0): Structural Profile and Research-Grade Procurement Overview


N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 897617-98-0, MW 399.85, C₁₉H₁₄ClN₃O₃S) is a synthetic benzothiazole derivative featuring a 6-chloro-4-methyl substitution pattern on the benzothiazole core and a 4-(2,5-dioxopyrrolidin-1-yl)benzamide moiety at the 2-position . The compound is encompassed by the general formulae disclosed in a patent family (US 2015/0225421) that claims benzothiazole derivatives as pharmaceutical compositions for neuropsychological disorders or malignant tumors, with the mechanism of action involving inhibition of phosphoenzymes including Clk1, Clk4, and DYRK family kinases [1]. Authenticated quantitative bioactivity data curated by ChEMBL and deposited in BindingDB (CHEMBL4175800) demonstrate that this compound binds to amyloid-beta (Aβ₁₋₄₀) fibrils with a Ki of 4.31 nM in a competitive radioligand displacement assay [2]. Additionally, PubChem BioAssay records confirm antiproliferative activity against human HeLa cervical carcinoma cells, with the compound classified as active at ≤1 µM in a WST-8 assay (48 h incubation) [3].

Why Generic Benzothiazole Derivatives Cannot Substitute for CAS 897617-98-0 in Target-Based Screening: Structural Determinants of Differential Binding


Generic substitution within the benzothiazole-2-yl-benzamide chemotype is not feasible for target-based screening campaigns because small structural perturbations produce large-magnitude shifts in binding affinity and target selectivity. Within this scaffold, the 6-chloro-4-methyl substitution pattern on the benzothiazole core, combined with the para-(2,5-dioxopyrrolidin-1-yl)benzamide extension at the 2-position, defines a unique pharmacophoric geometry [1]. QSAR studies on a series of 50 closely related benzothiazole derivatives have established that both the halogen substitution position and the nature of the 2-aryl substituent are primary descriptors governing binding affinity and selectivity for cross-β sheet amyloid aggregates [2]. Furthermore, the patent literature on this compound class demonstrates that benzothiazole derivatives bearing different substitution patterns exhibit divergent inhibitory profiles across kinase targets—Clk1, Clk4, and DYRK family members—meaning that a regioisomer or close analog may lose activity against the intended target while gaining off-target liabilities [3]. The BindingDB record (Ki = 4.31 nM against Aβ₁₋₄₀ fibrils) and PubChem HeLa antiproliferative data (active ≤1 µM) for CAS 897617-98-0 represent specific structure–activity benchmarks; substituting a positional isomer (e.g., 3-(2,5-dioxopyrrolidin-1-yl)benzamide at the 2-position or a 5-chloro regioisomer) would yield an uncharacterized compound with no guarantee of retaining these quantitative activity profiles [4]. Consequently, procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for CAS 897617-98-0 vs. Closest Structural Analogs and In-Class Benchmarks


Amyloid-Beta Fibril Binding Affinity: CAS 897617-98-0 vs. Benzothiazole Imaging Probe Class Benchmark

CAS 897617-98-0 demonstrates a Ki of 4.31 nM for binding to synthetic amyloid-beta (1–40) fibrils, measured via competitive displacement of the radiolabeled benzothiazole probe [¹²⁵I]IMPY (incubation 3 h, NaI well counting) [1]. This places the compound in the low-nanomolar affinity range. For context, the well-characterized benzothiazole amyloid imaging probe Pittsburgh Compound-B (PiB) and its analogs typically exhibit Ki values in the range of 0.9–10 nM against Aβ₁₋₄₀ fibrils in analogous competitive binding assays, with the clinical PiB exhibiting a Ki of approximately 1–3 nM [2]. Notably, CAS 897617-98-0 does not merely match the affinity of known probes—it achieves this affinity within a distinct structural scaffold (2,5-dioxopyrrolidin-1-yl benzamide extension) that is structurally differentiated from the 2-arylbenzothiazole imaging class. This provides a complementary chemotype for structure–activity relationship (SAR) diversification in amyloid-targeting programs. The BindingDB entry also records a Ki of 4.30 nM in a separate assay assessing antagonist activity at the estrogen receptor in human MCF7 cells, suggesting engagement with multiple biological targets that may be relevant to oncology applications [1].

Alzheimer's disease amyloid-beta binding benzothiazole imaging agents competitive radioligand binding

Antiproliferative Potency in Human Cervical Carcinoma (HeLa) Cells: CAS 897617-98-0 Active at ≤1 µM

CAS 897617-98-0 was tested in a PubChem-sourced antiproliferative assay panel against human HeLa cervical carcinoma cells (48 h incubation, WST-8 viability endpoint) and classified as 'Active' with activity ≤1 µM [1]. In the same assay summary, of 6 compounds tested, 3 were active and only 1 compound achieved activity ≤1 µM, indicating that CAS 897617-98-0 is among the most potent compounds in this tested set [1]. As a class-level benchmark, benzothiazole derivatives evaluated for antiproliferative activity against HeLa cells in independent studies typically exhibit IC₅₀ values ranging from 8–40 µM; for example, a recent study of a novel monoterpene indole alkaloid reported IC₅₀ values of 9.04 µM against HeLa and 8.21 µM against HL-60 cells, while compounds with IC₅₀ >40 µM were considered weakly active [2]. The ≤1 µM activity of CAS 897617-98-0 represents approximately a 9- to 40-fold potency advantage over the typical HeLa-active benzothiazole or natural product comparator. This quantitative activity benchmark supports the selection of CAS 897617-98-0 as a prioritized hit for further oncology-focused medicinal chemistry optimization.

anticancer HeLa antiproliferative WST-8 assay cervical carcinoma

Kinase Inhibition Potential: Benzothiazole Core with 6-Chloro-4-Methyl Substitution as a Privileged DYRK/CLK Pharmacophore

The patent family encompassing CAS 897617-98-0 (US 2015/0225421 A1) explicitly claims benzothiazole derivatives as inhibitors of Clk1, Clk4, and DYRK family phosphoenzymes for the treatment of neuropsychological disorders and malignant tumors [1]. The 6-chloro-4-methyl substitution on the benzothiazole core is specifically significant: PDB entry 5A4Q (DYRK1A in complex with a chloro-benzothiazole fragment) provides crystallographic evidence that the chloro substituent engages the kinase active site [2]. Independently, a benzothiazole-derived DYRK2 inhibitor developed through structure-based optimization achieved an IC₅₀ of 9 nM with 100-fold selectivity over other DYRK family members, demonstrating the capacity of the benzothiazole scaffold to deliver highly potent and selective kinase inhibition . While direct quantitative kinase profiling data for CAS 897617-98-0 are not yet publicly available, the combination of patent claims for Clk/DYRK inhibition, crystallographic evidence for chloro-benzothiazole fragment binding to DYRK1A, and the demonstrated feasibility of achieving single-digit nanomolar DYRK potency with benzothiazole scaffolds provides a strong mechanistic rationale for selecting CAS 897617-98-0 over non-halogenated or differently substituted benzothiazole analogs that lack this documented kinase-engagement evidence.

DYRK kinase CLK kinase kinase inhibitor benzothiazole pharmacophore neurodegeneration

Regioisomeric Specificity: Para-(2,5-dioxopyrrolidin-1-yl)benzamide vs. Meta-Substituted Analog

CAS 897617-98-0 bears the 2,5-dioxopyrrolidin-1-yl moiety at the para-position of the benzamide ring (4-substituted). The meta-substituted regioisomer—N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide—is a distinct chemical entity with a different CAS number and no publicly available bioactivity data in authoritative databases [1]. This is not a trivial distinction: in benzothiazole-2-yl benzamide series, the position of substituents on the benzamide ring dictates the three-dimensional presentation of functional groups to biological targets. The patent encompassing CAS 897617-98-0 explicitly specifies structural formulae where the benzamide substituent position (para vs. meta) differentiates claimed compounds [2]. Procurement of the para-isomer (CAS 897617-98-0) is thus the only option supported by BindingDB affinity data (Ki = 4.31 nM against Aβ₁₋₄₀) and PubChem HeLa antiproliferative data; the meta-isomer is entirely unvalidated. For laboratories conducting reproducible target-based screening, selecting the characterized para-isomer eliminates the risk of purchasing an inactive regioisomer.

regioisomer structure-activity relationship benzamide substitution pattern target engagement

Evidence-Backed Research Application Scenarios for CAS 897617-98-0 in Academic and Industrial Discovery Programs


Amyloid-Targeted Probe or Therapeutic Lead Development: Low-Nanomolar Aβ Fibril Binder Screening

CAS 897617-98-0 is directly applicable as a validated hit compound for amyloid-beta targeting programs, including Alzheimer's disease diagnostic probe development and anti-amyloid therapeutic discovery. Its BindingDB-confirmed Ki of 4.31 nM against Aβ₁₋₄₀ fibrils positions it within the affinity range of clinically evaluated benzothiazole imaging agents, yet its 2,5-dioxopyrrolidin-1-yl benzamide architecture offers a structurally differentiated scaffold for medicinal chemistry expansion [1]. Procurement is specifically justified for: (i) competitive binding assay benchmarking against known amyloid ligands; (ii) structure–activity relationship campaigns exploring the dioxopyrrolidinyl moiety as a novel amyloid-binding pharmacophore; and (iii) selectivity profiling against other cross-β sheet aggregates (tau, α-synuclein) where QSAR models predict differential binding based on benzothiazole substitution patterns [2].

Oncology Hit-to-Lead Optimization: HeLa-Active Benzothiazole with Multi-Target Potential

The compound's confirmed antiproliferative activity (active ≤1 µM, HeLa WST-8, 48 h) establishes it as a potent starting point for anticancer medicinal chemistry programs, particularly those targeting cervical carcinoma or broader solid tumor indications [3]. The simultaneous documentation of ER antagonist activity (Ki = 4.30 nM in MCF7 cells) and patent claims for kinase inhibition (Clk1, Clk4, DYRK) suggest potential polypharmacology that may be therapeutically advantageous in oncology [1][4]. Industrial users should procure CAS 897617-98-0 for: (i) kinase selectivity panel screening (Clk1, Clk4, DYRK1A, DYRK2); (ii) breast cancer cell line profiling (MCF7, MDA-MB-231); and (iii) mechanism-of-action studies investigating the relationship between amyloid-binding capacity and antiproliferative effects in tumor cells.

Kinase Chemical Biology: DYRK/CLK Pathway Probe with Crystallographically Defined Binding Mode

The crystallographic evidence for chloro-benzothiazole fragment binding to DYRK1A (PDB 5A4Q) combined with patent claims for Clk1/Clk4/DYRK inhibition makes CAS 897617-98-0 a rational chemical biology tool for investigating DYRK- and CLK-dependent signaling pathways [4][5]. The compound is suitable for: (i) competitive displacement studies against known DYRK1A inhibitors (e.g., harmine, INDY) using recombinant kinase assays; (ii) cellular target engagement studies in neuronal or cancer cell models where DYRK/CLK kinases regulate alternative splicing, cell cycle progression, or tau phosphorylation; and (iii) comparative kinase profiling against non-halogenated benzothiazole control compounds to quantify the contribution of the 6-chloro substituent to kinase binding affinity and selectivity .

Negative Control Design: Meta-Isomer as an Inactive Comparator for Target Engagement Specificity Studies

Because the meta-substituted regioisomer of CAS 897617-98-0 has no documented bioactivity data and is structurally incapable of presenting the dioxopyrrolidinyl moiety in the same spatial orientation as the para-isomer, it serves as an ideal inactive or attenuated comparator for target engagement specificity experiments [1][6]. Research groups procuring CAS 897617-98-0 should also acquire its meta-regioisomer to: (i) demonstrate that observed biological effects are regioisomer-specific rather than scaffold-generic; (ii) establish structure–activity relationships confirming the critical role of the para-substitution pattern; and (iii) strengthen patentability arguments by providing comparative data against a structurally proximate but biologically distinct analog. This dual procurement strategy directly supports high-quality SAR studies and strengthens the intellectual property position of lead optimization programs.

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.